Fenofibrate Impurity 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

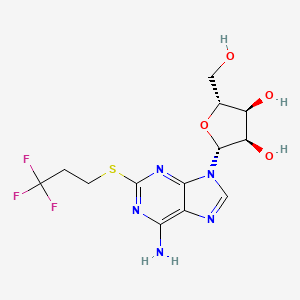

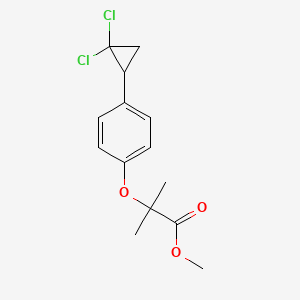

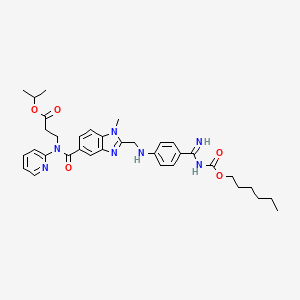

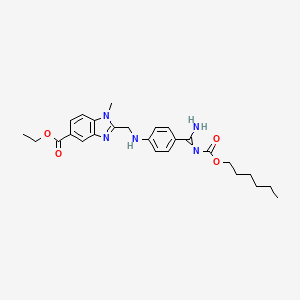

Fenofibrate Impurity 1, also known as (2-Chlorophenyl) (4-hydroxyphenyl)methanone or 4- (2-chlorobenzoyl) phenol [2-CBP], is a compound with the molecular formula C13H9ClO2 and a molecular weight of 232.7 . It is an impurity of Fenofibrate, a drug mainly used to reduce cholesterol levels in patients at risk of cardiovascular disease .

Synthesis Analysis

The synthesis of Fenofibrate and its impurities has been studied extensively. In one study, eight process-related impurities of Fenofibrate were synthesized and characterized . The synthesis of Fenofibrate can be achieved by the reaction of 4-chloro-4’-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate . Another method involves reacting a metal salt of fenofibric acid with an isopropyl halide .Molecular Structure Analysis

The molecular structure of Fenofibrate Impurity 1 involves interactions at the molecular level between two molecules in the context of their crystal packing . This understanding is crucial for designing new solids with improved physicochemical properties .Chemical Reactions Analysis

Impurity profiling aims at identifying and quantifying specific components present at low levels, usually less than 1%, ideally lower than 0.1%. These impurities are unwanted residuals that form during or after the course of the reaction . The identification of these impurities is useful for quality control in the manufacture of Fenofibrate .Physical And Chemical Properties Analysis

Fenofibrate Impurity 1 has a molecular weight of 232.66 . Its infrared (IR) spectrum shows peaks at 3093-2555 (aliphatic-H), 1678 (ketone), 1483 (aliphatic-H bending), 736, 725, and 686 (substituted benzene). Its 1H-NMR (CDCl3) spectrum shows peaks at 7.70-7.66 (dd, 4H), 7.46-7.44 (dd, 2H), 6.92-6.89 (dd, 2H) .Scientific Research Applications

Enhancement of Pharmaceutical Properties

Fenofibrate Impurity 1 has been used in the formulation of cocrystals with benzoic acid to enhance the aqueous solubility and dissolution rate of fenofibrate, a poorly aqueous soluble drug . This research has shown that cocrystals can improve the in vitro dissolution rate of poorly aqueous soluble drugs, which in turn can lead to better in vivo activities .

Anti-hyperlipidaemic Studies

The cocrystals of Fenofibrate Impurity 1 and benzoic acid have shown enhanced anti-hyperlipidaemic activity in rats compared to the pure drug . This suggests that Fenofibrate Impurity 1 could be used to improve the efficacy of anti-hyperlipidaemic drugs .

Drug Bioavailability Improvement

Fenofibrate Impurity 1 has been used in research to improve the bioavailability of fenofibrate, a drug used to lower cholesterol and triglycerides . The poor aqueous solubility of fenofibrate causes low bioavailability and limited permeability through the epithelial membrane . The use of Fenofibrate Impurity 1 in cocrystals can help overcome these limitations .

RP-HPLC Method Development

Fenofibrate Impurity 1 has been used in the development of a rapid, ecological RP-HPLC method for the estimation of Pitavastatin, Fenofibrate, and their impurities in a novel fixed dose combination . This method achieved an efficient chromatographic separation in gradient elution mode .

Green Analytical Chemistry

The RP-HPLC method developed using Fenofibrate Impurity 1 was evaluated for its greenness using different Green Analytical Chemistry (GAC) metrics . This suggests that Fenofibrate Impurity 1 could be used in the development of environmentally friendly analytical methods .

Stress Degradation Studies

The drug product containing Fenofibrate Impurity 1 was subjected to various stress degradation conditions, and a significant amount of degradation was observed in hydrolytic and thermal degradation study . This indicates that Fenofibrate Impurity 1 could be used in stress testing of pharmaceuticals .

Mechanism of Action

Target of Action

Fenofibrate Impurity 1, like Fenofibrate, primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and xenobiotic metabolism .

Mode of Action

Fenofibrate Impurity 1, upon administration, is likely to interact with its target, PPARα, similar to Fenofibrate. The compound binds to PPARα, forming a heterodimer complex with the retinoid X receptor (RXR) . This complex then binds to peroxisome proliferator response elements (PPREs) in target genes, leading to transcriptional activation of these genes . This interaction results in changes in the expression of genes involved in lipid metabolism, inflammation, and xenobiotic metabolism .

Biochemical Pathways

The activation of PPARα by Fenofibrate Impurity 1 affects several biochemical pathways. One key pathway is the PPARα/PGC-1α signaling pathway . Activation of this pathway promotes mitochondrial β-oxidation, reducing oxidative stress damage and lipid accumulation in the liver . It also enhances mitochondrial biosynthesis and ATP production .

Pharmacokinetics

Fenofibrate is known to be highly lipophilic, virtually insoluble in water, and poorly absorbed . Its absorption can be increased after food consumption . Once absorbed, Fenofibrate is rapidly converted to fenofibric acid, the active moiety, by tissue and plasma esterases .

Result of Action

The activation of PPARα by Fenofibrate Impurity 1 leads to molecular and cellular effects that influence lipid metabolism. It reduces apoptosis caused by high glucose and severely interferes with cell proliferation . It also reduces the intracellular accumulation of lipids and oxidative stress .

Action Environment

The action, efficacy, and stability of Fenofibrate Impurity 1 can be influenced by various environmental factors. For instance, the presence of food can significantly increase the absorption of Fenofibrate, thereby potentially enhancing the bioavailability of Fenofibrate Impurity 1 . Furthermore, the compound’s lipophilic nature suggests that it may be more stable and effective in lipid-rich environments .

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Fenofibrate Impurity 1 involves a series of reactions starting from commercially available starting materials. The key steps involve the protection and deprotection of functional groups, as well as oxidation and reduction reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium nitrate", "sodium carbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the carbonyl group in ethyl acetoacetate with acetic anhydride and acetic acid to form the corresponding acetyl derivative.", "Step 2: Condensation of 4-chlorobenzaldehyde with the acetyl derivative of ethyl acetoacetate in the presence of methylamine to form an enamine intermediate.", "Step 3: Reduction of the enamine intermediate with sodium borohydride in the presence of hydrochloric acid to form the corresponding amine derivative.", "Step 4: Deprotection of the carbonyl group in the amine derivative with sulfuric acid to form the corresponding carboxylic acid.", "Step 5: Oxidation of the carboxylic acid with sodium nitrite and sulfuric acid to form the corresponding nitro compound.", "Step 6: Reduction of the nitro compound with sodium borohydride in the presence of sodium hydroxide to form Fenofibrate Impurity 1.", "Step 7: Purification of the product by recrystallization from a suitable solvent." ] } | |

CAS RN |

2985-79-7 |

Molecular Formula |

C13H9ClO2 |

Molecular Weight |

232.67 |

Appearance |

White to pale yellow solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

(4-chlorophenyl)(2-hydroxyphenyl)methanone; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.